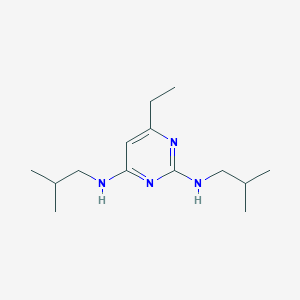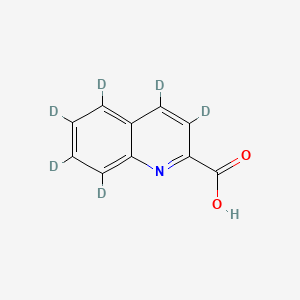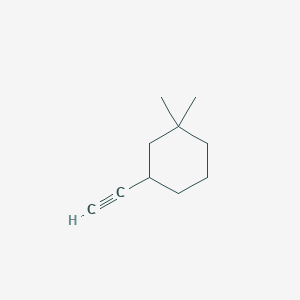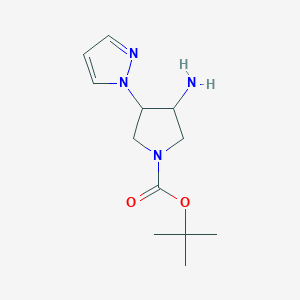![molecular formula C12H15N B12309789 rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo](/img/structure/B12309789.png)
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[221]heptane, exo is a bicyclic compound that features a unique structure with a phenyl group and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Another method includes the Baeyer-Villiger oxidation of ketones, which can lead to the formation of the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the azabicycloheptane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the bicyclic core.
Scientific Research Applications
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to the active site and altering the enzyme’s conformation, leading to changes in its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4R)-Bicyclo[2.2.1]heptane-2,5-dione
- rac-(1R,2R,4S,6S)-2’,5’-dioxospiro[bicyclo[2.2.1]heptane-2,4’-imidazolidine]-6-carboxylic acid
- rac-(1S,2R,4R)-6-oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
rac-(1R,4R,6S)-6-phenyl-2-azabicyclo[2.2.1]heptane, exo is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar bicyclic compounds.
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
6-phenyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-9-7-12(11)13-8-9/h1-5,9,11-13H,6-8H2 |
InChI Key |
FJFYGZCKOSTKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C3=CC=CC=C3)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)
![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)


![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)


![N-[(2R)-2-(ethylamino)propyl]benzamide](/img/structure/B12309776.png)
![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)


